molecular formula C12H13F2NO4 B13580946 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid

Cat. No.: B13580946
M. Wt: 273.23 g/mol
InChI Key: XEBHIFKYADMBHA-UHFFFAOYSA-N
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Description

5-((Tert-Butoxycarbonyl)amino)-2,4-difluorobenzoic acid is a fluorinated benzoic acid derivative designed for advanced research and drug discovery applications. This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its structure, featuring a protected amino group and strategically placed fluorine atoms, is instrumental in the exploration of catalytic topoisomerase inhibitors . Research into N-1 biphenyl fluoroquinolones has shown that such fluorinated aromatic systems can act as catalytic inhibitors of human topoisomerase I (hTopoI), a validated cancer drug target . These inhibitors are of significant interest because, unlike topoisomerase poisons, they do not stabilize covalent enzyme-DNA complexes and induce DNA breaks, potentially offering an improved safety profile . Modeling studies suggest that analogs built around similar scaffolds may intercalate between DNA base pairs, a mechanism that contributes to the inhibition of hTopoI enzymatic activity . This compound provides researchers with a versatile building block to probe structure-activity relationships and develop new therapeutic candidates that operate through this non-poisoning mechanism of topoisomerase inhibition.

Properties

Molecular Formula

C12H13F2NO4

Molecular Weight

273.23 g/mol

IUPAC Name

2,4-difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13F2NO4/c1-12(2,3)19-11(18)15-9-4-6(10(16)17)7(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

XEBHIFKYADMBHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Starting Material and Fluorination

A common starting material is a fluorinated nitrobenzene or fluoronitrobenzene derivative. For instance, p-fluoronitrobenzene can be brominated and subsequently reduced to introduce amino groups and other substituents:

Step Reaction Conditions Outcome
Bromination p-fluoronitrobenzene → 3-bromo-4-fluoronitrobenzene Bromination under controlled conditions Introduction of bromine at meta position
Reduction 3-bromo-4-fluoronitrobenzene → 3-bromo-4-fluoroaniline Catalytic hydrogenation or chemical reduction Conversion of nitro to amino group
Chlorination and Diazotization 3-bromo-4-fluoroaniline → 4-chloro-2,5-difluorobenzene derivatives Chlorination followed by diazotization and fluorination Introduction of additional fluorine substituents

This sequence yields fluorinated aromatic intermediates with amino functionality, which can be further elaborated.

Carboxylation to Benzoic Acid

The fluorinated aromatic intermediates are converted into benzoic acid derivatives via Grignard or organolithium reagents followed by carbonation with carbon dioxide:

Step Reaction Conditions Outcome
Formation of Grignard reagent Fluorobromobenzene derivative + Mg Anhydrous ether solvents, inert atmosphere Formation of arylmagnesium bromide
Carboxylation Arylmagnesium bromide + CO2 Dry ice or gaseous CO2, low temperature Formation of fluorinated benzoic acid

The carboxylation step is critical for introducing the acid functionality with high regioselectivity and purity.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

The amino group on the fluorinated benzoic acid is protected using Boc anhydride or di-tert-butyl dicarbonate under basic conditions:

Step Reagents Conditions Outcome
Boc Protection Amino-fluorobenzoic acid + di-tert-butyl dicarbonate Basic aqueous or organic solvent (e.g., NaHCO3, DMF), room temperature Formation of this compound

This step prevents unwanted side reactions at the amino site during subsequent transformations, maintaining the compound’s integrity for further use.

Alternative Synthetic Routes and Optimization

Use of Lithium Hydroxide Hydrolysis

Hydrolysis of Boc-protected ester precursors using lithium hydroxide in ethanol or aqueous media is an effective method to obtain the target acid with high purity:

Yield Reaction Conditions Notes
79–80% Lithium hydroxide, ethanol/water, reflux at 80 °C for 1 hour Efficient hydrolysis with >99% purity; suitable for scale-up

Catalytic Hydrogenation and Coupling

In cases where amino acid derivatives or related intermediates are involved, catalytic hydrogenation with palladium catalysts and coupling with aromatic halides under reflux can be employed to introduce Boc-protected amino groups on fluorinated benzoic acid scaffolds.

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Product Yield (%) Purity (%) Reference
Bromination p-Fluoronitrobenzene Bromination, controlled temp 3-Bromo-4-fluoronitrobenzene - -
Reduction 3-Bromo-4-fluoronitrobenzene Catalytic hydrogenation 3-Bromo-4-fluoroaniline - -
Chlorination/Diazotization 3-Bromo-4-fluoroaniline Chlorination, diazotization, fluorination Difluorobromoarene - >98%
Carboxylation Fluorobromoarene Grignard + CO2 Difluorobenzoic acid - >98%
Boc Protection Amino-difluorobenzoic acid Di-tert-butyl dicarbonate, base This compound - -
Hydrolysis (if ester precursor) Boc-protected ester LiOH, ethanol/water, reflux Target acid 79–80% >99%

Research Findings and Practical Considerations

  • The fluorination steps require careful control of temperature and stoichiometry to avoid poly-substitution or deactivation of the aromatic ring.
  • Boc protection is generally performed under mild conditions to prevent decomposition of the fluorinated benzoic acid core.
  • Hydrolysis and purification steps are optimized to achieve high purity (above 98%) suitable for pharmaceutical applications.
  • Scale-up potential is demonstrated in patent literature, indicating commercial viability of these synthetic routes.
  • Analytical characterization (NMR, MS, HPLC) confirms the structural integrity and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: The major products of substitution reactions are the corresponding substituted benzoic acid derivatives.

    Deprotection: The major product of deprotection is the free amine derivative of the benzoic acid.

Mechanism of Action

The mechanism of action of 5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions to form the desired products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features
5-((Tert-butoxycarbonyl)amino)-2,4-difluorobenzoic acid C₁₂H₁₄F₂NO₄ Not explicitly provided in evidence ~273.24* Boc-protected amine, 2,4-difluoro substitution, carboxylic acid functionality
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid C₁₃H₁₇NO₅ 1075242-43-1 267.28 Methoxy substituent at 2-position; reduced lipophilicity vs. difluoro analogue
5-Amino-2,4-difluorobenzotrifluoride C₇H₄F₅N Not provided 229.11 Trifluoromethyl group; lacks carboxylic acid and Boc protection
5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid C₁₈H₂₅F₂NO₄ 2101206-20-4 357.40 Aliphatic backbone with difluoro and Boc-benzyl groups; distinct from aromatic acids
5-((tert-butoxycarbonyl)amino)-1-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid C₁₁H₁₄F₃N₃O₄ 2250242-94-3 309.24 Heterocyclic imidazole core; trifluoromethyl substitution

*Calculated based on molecular formula.

Functional Group and Reactivity Differences

  • Fluorine vs. Methoxy Substitution: The 2,4-difluoro substitution in the target compound increases electron-withdrawing effects and lipophilicity compared to 2-methoxy analogues (e.g., 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid, CAS 1075242-43-1). This enhances membrane permeability and resistance to oxidative metabolism .
  • Carboxylic Acid vs. Trifluoromethyl Groups: Unlike 5-Amino-2,4-difluorobenzotrifluoride, the carboxylic acid group in the target compound enables conjugation with amines or alcohols, making it suitable for prodrug synthesis (e.g., colon-targeted delivery systems ).
  • Boc Protection Strategies: The Boc group in the target compound contrasts with benzyl-Boc hybrids (e.g., 5-(Benzyl(tert-butoxycarbonyl)amino)-4,4-difluoro-2-methylpentanoic acid), which introduce steric bulk and alter solubility profiles .

Research Findings and Industrial Relevance

  • Targeted Delivery Systems: The compound’s structure has been leveraged in pH-sensitive linkers for colon-specific drug release, outperforming non-fluorinated counterparts in preclinical models .
  • Comparative Stability Studies : Fluorinated benzoic acids exhibit longer plasma half-lives than methoxy-substituted analogues, as demonstrated in pharmacokinetic studies of related compounds .

Q & A

Q. Key considerations :

  • Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
  • Monitoring reaction progress using TLC or HPLC.

How is the purity and structural integrity of this compound validated in research settings?

Basic
Analytical validation involves:

Technique Parameters Purpose Reference
HPLC C18 column, UV detection (254 nm), gradient elution (ACN/H₂O)Purity assessment (>98%)
NMR ¹H/¹³C NMR (DMSO-d6 or CDCl3)Confirmation of Boc group, fluorination pattern
Mass Spectrometry ESI-MS or HRMSMolecular ion verification

Note : highlights the use of PubChem and EPA DSSTox databases for cross-referencing spectral data .

What are the key challenges in achieving regioselective fluorination during synthesis?

Advanced
Regioselectivity is influenced by:

  • Substrate directing groups : The Boc-protected amino group can sterically hinder fluorination at certain positions, necessitating careful optimization of reaction conditions .
  • Reagent choice : Use of Selectfluor® or DAST for controlled fluorination, as described in for analogous fluorinated benzoic acids .
  • Temperature control : Lower temperatures (-20°C to 0°C) minimize side reactions like over-fluorination.

Data contradiction : Conflicting reports on yields (40–75%) suggest solvent polarity (e.g., DMF vs. THF) and catalyst loading (Pd(PPh₃)₄) significantly impact outcomes .

How does the Boc-protected amino group influence the compound's reactivity in subsequent derivatization?

Advanced
The Boc group:

  • Enhances solubility : Facilitates reactions in polar aprotic solvents (e.g., DMF, DMSO).
  • Prevents nucleophilic interference : Protects the amino group during electrophilic substitutions (e.g., nitration, sulfonation).
  • Enables selective deprotection : Acidic conditions (TFA or HCl/dioxane) remove the Boc group without disrupting fluorinated or carboxylic acid moieties .

Case study : demonstrates its use in synthesizing bioactive heterocycles, where the Boc group is selectively removed post-coupling to expose the amino group for further functionalization .

What analytical techniques are critical for identifying byproducts in its synthesis?

Q. Advanced

  • LC-MS : Detects low-abundance intermediates (e.g., de-Boc derivatives or di-fluorinated byproducts).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures, particularly for regioisomers .
  • X-ray crystallography : Confirms stereochemistry in crystalline derivatives (see for analogous structures) .

Example : identifies a common byproduct (3-methoxyphenylbutanoic acid) via LC-MS fragmentation patterns .

What are the primary research applications of this compound in medicinal chemistry?

Q. Basic

  • Drug intermediates : Used in protease inhibitor synthesis (e.g., HIV-1 protease) due to its rigid, fluorinated aromatic core .
  • Peptide mimetics : The Boc-amino group serves as a backbone for non-natural amino acid incorporation .
  • Material science : Functionalized into metal-organic frameworks (MOFs) for catalytic applications .

How do solvent choice and reaction conditions affect the yield in coupling reactions involving this compound?

Q. Advanced

Factor Optimal Condition Impact
Solvent DMF or THFPolar aprotic solvents enhance boronic acid coupling efficiency .
Catalyst Pd(PPh₃)₄ (2–5 mol%)Higher Pd loading accelerates Suzuki coupling but risks palladium black formation .
Temperature 80–100°CBalances reaction rate and thermal decomposition of the Boc group .

Conflict resolution : reports 65% yield in THF vs. 45% in toluene, attributed to better boronic acid solubility .

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